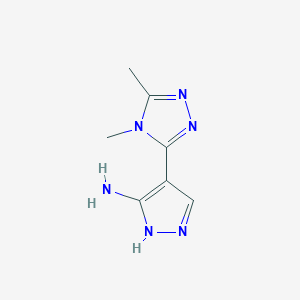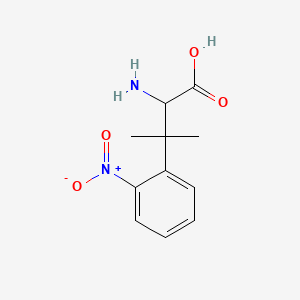
2-Amino-3-methyl-3-(2-nitrophenyl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2-Amino-3-methyl-3-(2-nitrophenyl)butanoic acid can be achieved through several synthetic routes. One common method involves the Ullmann type aryl amination reaction with aryl halides . This reaction typically requires a copper catalyst and proceeds under mild conditions. Another approach involves the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes organoboron reagents and palladium catalysts to achieve the desired product.
Análisis De Reacciones Químicas
2-Amino-3-methyl-3-(2-nitrophenyl)butanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The compound can also participate in substitution reactions with halides and other nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Amino-3-methyl-3-(2-nitrophenyl)butanoic acid has found applications in several scientific research areas. In chemistry, it is used as a building block for the synthesis of more complex molecules In medicine, this compound is being explored for its potential therapeutic properties, including its use as a precursor for drug development. Additionally, it has industrial applications in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Amino-3-methyl-3-(2-nitrophenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites . It may also interact with cellular receptors and signaling pathways, modulating biological processes at the molecular level. The exact mechanism of action depends on the specific context and application of the compound.
Comparación Con Compuestos Similares
2-Amino-3-methyl-3-(2-nitrophenyl)butanoic acid can be compared with other similar compounds, such as 3-Aminobutanoic acid and 2-Amino-3-methylbutanoic acid . While these compounds share some structural similarities, this compound is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C11H14N2O4 |
|---|---|
Peso molecular |
238.24 g/mol |
Nombre IUPAC |
2-amino-3-methyl-3-(2-nitrophenyl)butanoic acid |
InChI |
InChI=1S/C11H14N2O4/c1-11(2,9(12)10(14)15)7-5-3-4-6-8(7)13(16)17/h3-6,9H,12H2,1-2H3,(H,14,15) |
Clave InChI |
IPCHZWSLZNNSLA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC=CC=C1[N+](=O)[O-])C(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


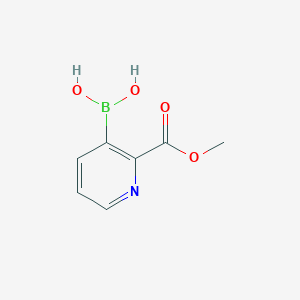
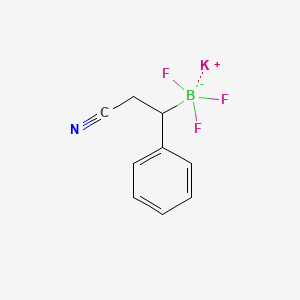
![6,6-Dioxo-6lambda6-thiaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13475601.png)

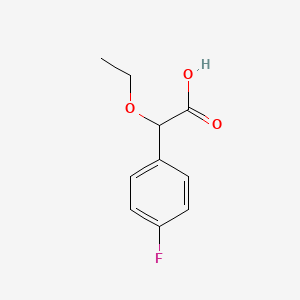
![[1-(Methoxymethyl)-2-azabicyclo[2.1.1]hexan-4-yl]methanol hydrochloride](/img/structure/B13475614.png)
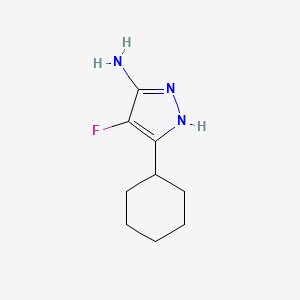
![2-Methylidenespiro[3.4]octane](/img/structure/B13475634.png)
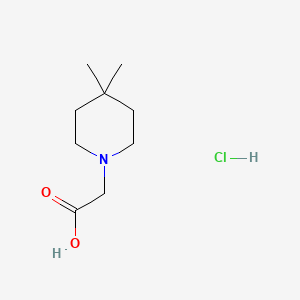
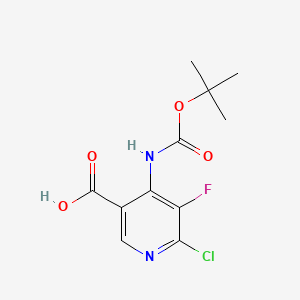
![1-[(2,3-Dihydro-7-benzofuranyl)methyl]cyclopropanamine](/img/structure/B13475654.png)

![rac-tert-butyl(3aR,6aS)-5-hydroxy-5-(trifluoromethyl)-octahydrocyclopenta[c]pyrrole-2-carboxylate,cis](/img/structure/B13475690.png)
